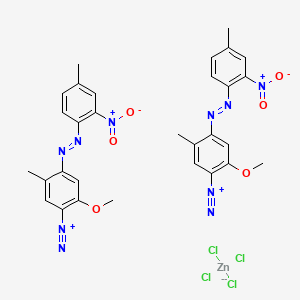
Fast Corinth V zinc chloride double salt
Vue d'ensemble
Description
Fast Corinth V zinc chloride double salt is a benzene diazonium zinc chloride double salt . It is also known as 4-Methyl-6-nitro-4-[(3-methyl-6-methoxyphenyl)azo]benzenediazonium hemi[zinc chloride] salt . It is a key reagent for nitroazobenzene carbon powder functionalization to modify the carbon particle surface .
Synthesis Analysis
Fast Corinth V zinc chloride double salt is a miscible, colorless liquid that is soluble in water . It contains the chemical substances phenyl and cannabinoids . The chemical composition of Fast Corinth V zinc chloride double salt includes an electron donor and an electron acceptor . It is a reagent for diazonium reactions and can be used as an organic solvent or an organic compound .
Molecular Structure Analysis
The molecular formula of Fast Corinth V zinc chloride double salt is C15H14N5O3 · 0.5Cl4Zn . Its molecular weight is 415.90 . The SMILES string representation is ClZn–(Cl)Cl.COc1cc(\N=N\c2ccc©cc2N+=O)c©cc1[N+]#N.COc3cc(\N=N\c4ccc©cc4N+=O)c©cc3[N+]#N .
Chemical Reactions Analysis
Fast Corinth V zinc chloride double salt is used to functionalize carbon powder with nitroazobenzene groups by the process of reduction to modify the carbon particle surface .
Physical And Chemical Properties Analysis
Fast Corinth V zinc chloride double salt is a yellow, orange, or red powder or crystals . It has a melting point of 147 °C (dec.) . It has a maximum absorption wavelength (λmax) of 356 nm and an extinction coefficient (ε) of ≥10000 at 335-375 nm in ethanol .
Applications De Recherche Scientifique
Wastewater Treatment
A study by Talaiekhozani et al. (2020) explored the use of Ferrate (VI) oxidation process and UV radiation for removing 1,9-dimethyl-methylene blue zinc chloride double salt from wastewater. Optimal conditions for removal were identified, and the process followed first-order kinetics, indicating potential applications in wastewater treatment.
Corrosion Protection
Leal et al. (2020) in their study reported the synthesis of zinc-layered hydroxide salt intercalated with molybdate anions, serving as a smart nanocontainer for storing corrosion inhibitors. This application showed promise in enhancing the durability and efficiency of protective coatings on carbon steel, thereby offering a novel approach to active corrosion protection (Leal, Wypych, & Marino, 2020).
Dye Removal
Saroj, Pal, & Nagarajan (2020) demonstrated the use of copper substituted zinc hydroxide acetate as an adsorbent for removing harmful and carcinogenic Congo red dye from aqueous solutions. This highlights its potential in environmental applications, particularly in treating dye-contaminated water (Saroj, Pal, & Nagarajan, 2020).
Photocatalysis
Intachai, Nakato, & Khaorapapong (2020) explored the use of zinc oxide decorated on low carbonate NiAl-layered double hydroxide for the degradation of methyl orange dye. Their findings suggest the potential of this material in photocatalytic applications for environmental remediation (Intachai, Nakato, & Khaorapapong, 2020).
Energy Storage and Conversion
Li & Cheng (2021) investigated the surface modification of p-type Cu2ZnSnS4 photocathode with n-type zinc oxide nanorods for photo-driven salt water splitting. Their research contributes to the development of efficient materials for renewable energyapplications, particularly in the field of solar energy conversion and storage (Li & Cheng, 2021).
Zinc Recovery and Environmental Applications
Cocheci et al. (2019) focused on the synthesis of Zn-Al layered double hydroxide using waste zinc ash, demonstrating its effectiveness in adsorbing molybdate from water. This approach not only provides a method for zinc recovery but also offers an environmentally friendly solution for water purification (Cocheci et al., 2019).
Organic Synthesis and Catalysis
Jess et al. (2019) explored the role of lithium chloride in promoting the synthesis of organozinc reagents, providing new insights into the mechanistic aspects of organometallic reactions. This research has implications for the development of more efficient synthetic methods in organic chemistry (Jess et al., 2019).
Dye Wastewater Treatment
Gonçalves da Rocha et al. (2019) reported on the use of zinc layered hydroxide salts as catalysts for the bleaching of brilliant green dye, using hydrogen peroxide as an oxidant. Their findings suggest potential applications in dye wastewater treatment, highlighting the low toxicity and cost-effectiveness of zinc compounds in environmental applications (Gonçalves da Rocha et al., 2019).
Adsorption and Environmental Remediation
Ouassif et al. (2020) studied the use of zinc-aluminum layered double hydroxide for the adsorption of tartrazine dye from aqueous solutions, demonstrating its potential in environmental remediation and water purification (Ouassif et al., 2020).
Zinc Battery Technology
Cao et al. (2021) developed a fluorinated interphase for aqueous zinc batteries, which significantly improved the performance and durability of these batteries. This advancement is crucial for the development of safer and more efficient energy storage technologies (Cao et al., 2021).
Safety And Hazards
Fast Corinth V zinc chloride double salt is harmful if swallowed, in contact with skin, or if inhaled . It may cause cancer . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid prolonged or repeated exposure . Contaminated clothing should be removed and washed before reuse, and hands should be washed thoroughly after handling .
Propriétés
IUPAC Name |
2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]benzenediazonium;tetrachlorozinc(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H14N5O3.4ClH.Zn/c2*1-9-4-5-11(14(6-9)20(21)22)18-19-12-8-15(23-3)13(17-16)7-10(12)2;;;;;/h2*4-8H,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFIPLOIANLIBR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)[N+]#N)OC)[N+](=O)[O-].CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)[N+]#N)OC)[N+](=O)[O-].Cl[Zn-2](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Cl4N10O6Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
47300-91-4 (Parent) | |
| Record name | Fast Corinth V zinc chloride double salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061966141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601014991 | |
| Record name | 2-Methoxy-5-methyl-4-((4-methyl-2-nitrophenyl)azo)benzenediazoniumtetrachlorozincate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
831.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fast Corinth V zinc chloride double salt | |
CAS RN |
61966-14-1 | |
| Record name | Fast Corinth V zinc chloride double salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061966141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 2-methoxy-5-methyl-4-[2-(4-methyl-2-nitrophenyl)diazenyl]-, (T-4)-tetrachlorozincate(2-) (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-5-methyl-4-((4-methyl-2-nitrophenyl)azo)benzenediazoniumtetrachlorozincate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)azo]benzenediazonium tetrachlorozincate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















